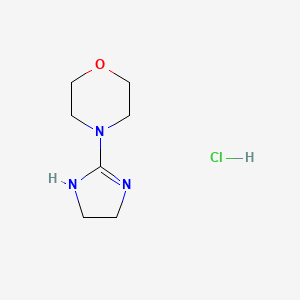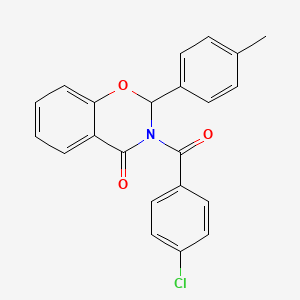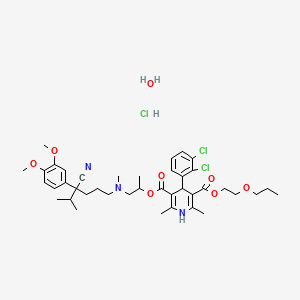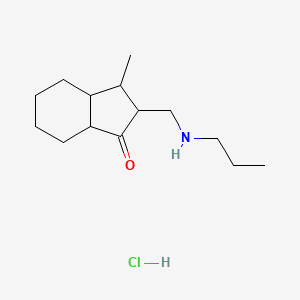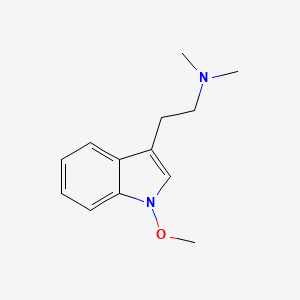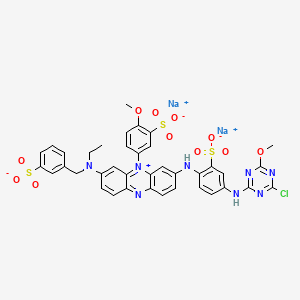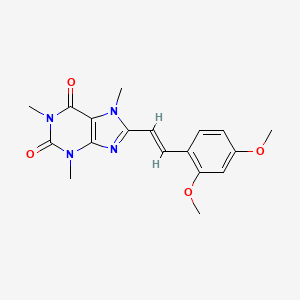
(E)-8-(2,4-Dimethoxystyryl)caffeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2,4-Dimethoxystyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with two methoxy groups at the 2 and 4 positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxystyryl)caffeine typically involves the reaction of caffeine with a suitable styryl derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the ylide derived from 2,4-dimethoxybenzyltriphenylphosphonium bromide reacts with caffeine to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Wittig reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the formation of the (E)-isomer, which is typically more stable and biologically active than the (Z)-isomer.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(2,4-Dimethoxystyryl)caffeine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the styryl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-8-(2,4-Dimethoxystyryl)caffeine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of styryl derivatives.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)caffeine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the styryl moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-8-(2,4-Dimethoxystyryl)caffeine: Characterized by the presence of methoxy groups at the 2 and 4 positions.
(E)-8-(2,4-Dichlorostyryl)caffeine: Contains chlorine atoms instead of methoxy groups.
(E)-8-(2,4-Dimethylstyryl)caffeine: Contains methyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
155271-21-9 |
|---|---|
Formule moléculaire |
C18H20N4O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O4/c1-20-14(9-7-11-6-8-12(25-4)10-13(11)26-5)19-16-15(20)17(23)22(3)18(24)21(16)2/h6-10H,1-5H3/b9-7+ |
Clé InChI |
MGVNZUBFVRQANR-VQHVLOKHSA-N |
SMILES isomérique |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C=C(C=C3)OC)OC |
SMILES canonique |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






